molecular formula C9H8BrNS B13674839 4-(Bromomethyl)-2-methylbenzo[d]thiazole

4-(Bromomethyl)-2-methylbenzo[d]thiazole

Katalognummer: B13674839
Molekulargewicht: 242.14 g/mol
InChI-Schlüssel: NTJPUTVKHLTTRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromomethyl)-2-methylbenzo[d]thiazole is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-methylbenzo[d]thiazole typically involves the bromination of 2-methylbenzo[d]thiazole. One common method is the reaction of 2-methylbenzo[d]thiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of safer solvents and catalysts, may be employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bromomethyl)-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(Bromomethyl)-2-methylbenzo[d]thiazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-2-methylbenzo[d]thiazole involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The compound’s aromatic structure allows it to interact with DNA and proteins, potentially leading to anticancer and antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylbenzo[d]thiazole: Lacks the bromomethyl group, resulting in different reactivity and applications.

    4-(Chloromethyl)-2-methylbenzo[d]thiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties.

    4-(Bromomethyl)benzo[d]thiazole:

Uniqueness

4-(Bromomethyl)-2-methylbenzo[d]thiazole is unique due to the presence of both the bromomethyl and methyl groups, which confer distinct reactivity and potential for diverse applications in various fields .

Eigenschaften

Molekularformel

C9H8BrNS

Molekulargewicht

242.14 g/mol

IUPAC-Name

4-(bromomethyl)-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C9H8BrNS/c1-6-11-9-7(5-10)3-2-4-8(9)12-6/h2-4H,5H2,1H3

InChI-Schlüssel

NTJPUTVKHLTTRB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=CC=C2S1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.